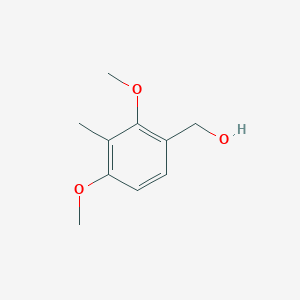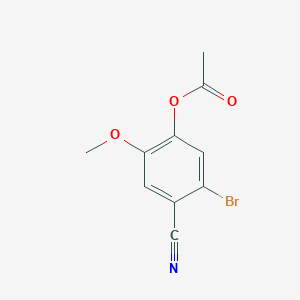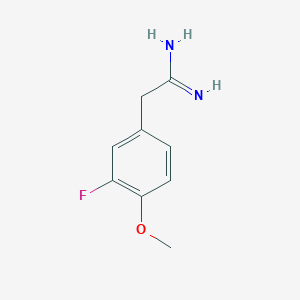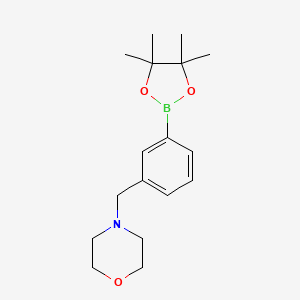
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved the study of the electronic and spatial structure of the molecule both theoretically and experimentally . Another study reported the reaction of o-formylphenylboronic acid with morpholine, resulting in the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole . Additionally, the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was achieved by reacting 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde . These studies highlight the versatility of morpholine in synthesizing a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structures of morpholine derivatives have been characterized using various techniques. Single crystal X-ray analysis revealed that the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . The structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole was obtained in the solid state, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . The crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione was determined to crystallize in the monoclinic space group P21/c, with the morpholine ring adopting a chair conformation .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives has been studied in the context of their potential biological activities. For example, the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was evaluated as a new potential inhibitor of hepatitis B, demonstrating in vitro nanomolar inhibitory activity against HBV . A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis . Furthermore, novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant activity for metal chelating effect, indicating their potential as antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structures. The intermolecular interactions in the crystal of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate were studied using Hirshfeld surface analysis . The spectral data, including IR, 1H-NMR, and 13C-NMR, were used to characterize the synthesized compounds and to compare theoretical and experimental data . The molecular structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione was stabilized by weak C–H···S hydrogen bonds, C–H···π, and π···π interactions . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Compounds like 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine are synthesized through multi-step substitution reactions. These processes involve the use of boric acid ester intermediates and benzene rings, highlighting the compound's role in complex organic synthesis (Huang et al., 2021).
Crystallographic and Conformational Analysis : The structures of these compounds are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, providing detailed insights into the molecular structure (Huang et al., 2021).
Chemical Properties and Molecular Studies
Density Functional Theory (DFT) Studies : DFT is utilized to calculate the molecular structures of these compounds, aiding in understanding their physical and chemical properties. This includes investigations into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Use in Borylation Processes : The compound plays a role in the Pd-catalyzed borylation of aryl bromides, a process crucial in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Applications in Drug Development and Biochemistry
Synthesis of Biologically Active Compounds : This compound is involved in the synthesis of various biologically active compounds, often serving as an intermediate in the creation of molecules with potential therapeutic applications. For instance, it's used in synthesizing derivatives with antibacterial, antifungal, and antioxidant activities (Patil et al., 2011).
Development of Fluorescence Probes : Boronate ester derivatives of this compound are synthesized for use as fluorescence probes in detecting hydrogen peroxide, a critical molecule in various biological processes (Lampard et al., 2018).
Ionic Liquid Synthesis : It's involved in the synthesis of ionic liquids, which have applications in green chemistry due to their physicochemical properties, low toxicity, and biodegradability (Pernak et al., 2011).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, acting as reagents, catalysts, or ligands .
Mode of Action
For instance, they can be involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
properties
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13-19-8-10-20-11-9-19/h5-7,12H,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGRLLZELIIKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383797 | |
| Record name | 4-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | |
CAS RN |
364794-80-9 | |
| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((morpholino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





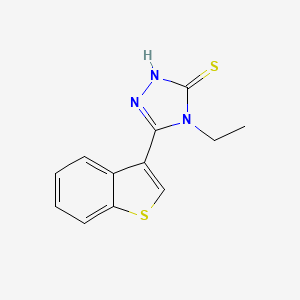


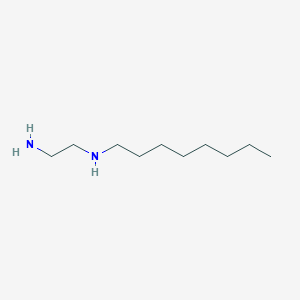
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
